![molecular formula C20H18N2O B177398 3,4-二氢-9-[(苄基)氨基]-1(2H)-吖啶酮 CAS No. 104675-27-6](/img/structure/B177398.png)
3,4-二氢-9-[(苄基)氨基]-1(2H)-吖啶酮
描述
科学研究应用
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to cellular processes and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
准备方法
The synthesis of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridone and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit various pharmacological activities.
Benzothiadiazine Derivatives: These compounds have a benzothiadiazine ring and are known for their antimicrobial, antiviral, and anticancer properties.
Indole Derivatives: Indole derivatives are widely studied for their biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications.
属性
IUPAC Name |
9-(benzylamino)-3,4-dihydro-2H-acridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKIIRWHVISOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399723 | |
| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104675-27-6 | |
| Record name | 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
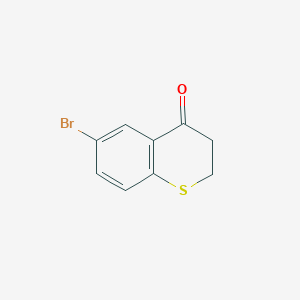
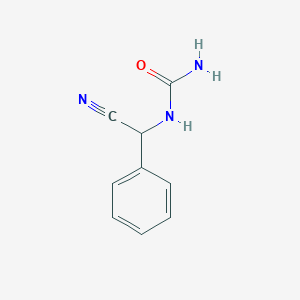

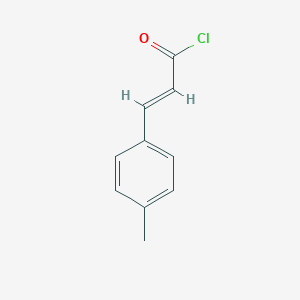
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

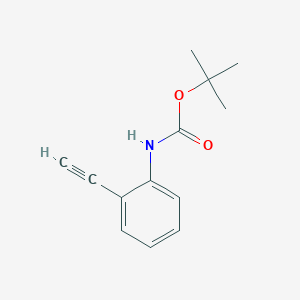
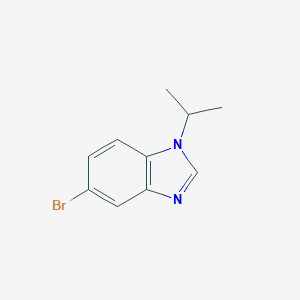
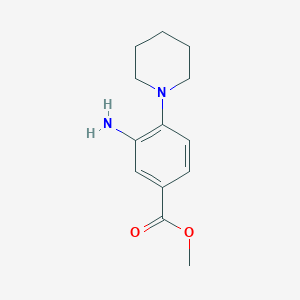
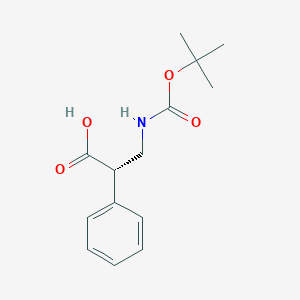
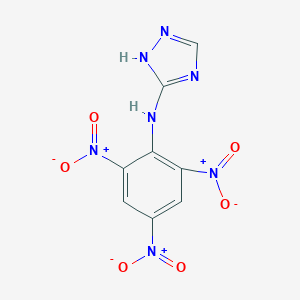
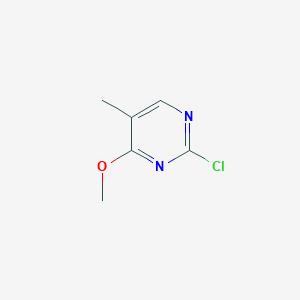
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
